molecular formula C10H10F3NO2 B1587894 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 299165-24-5

3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1587894
CAS RN: 299165-24-5
M. Wt: 233.19 g/mol
InChI Key: MXKROQQTKYAUJB-UHFFFAOYSA-N
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Description

3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F3NO2 . It is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .


Molecular Structure Analysis

The molecular weight of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is 251.18 . The InChI code is 1S/C10H9F4NO2/c11-7-3-5(10(12,13)14)1-2-6(7)8(15)4-9(16)17/h1-3,8H,4,15H2,(H,16,17) .

Scientific Research Applications

Medicinal Chemistry: Enhancing Drug Potency

The trifluoromethyl group in this compound can significantly enhance drug potency. For instance, when attached to a tertiary stereogenic center in a hetero aliphatic ring, it can improve the efficacy of drugs targeting reverse transcriptase enzymes. This is achieved by lowering the pKa of the cyclic carbamate, facilitating a key hydrogen bonding interaction with the protein .

Organic Synthesis: Building Blocks for Peptide Synthesis

This compound serves as a building block in peptide synthesis, particularly in the creation of more complex molecules. Its structure allows for the introduction of the trifluoromethyl group into peptides, which can alter their physical and chemical properties, potentially leading to new functionalities in peptide-based drugs .

Material Science: Modifying Polymer Structures

In material science, 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can be used to modify polymer structures. The incorporation of fluorinated phenyl groups can result in polymers with enhanced stability, resistance to solvents, and unique electronic properties, which are valuable in creating advanced materials .

Biochemistry: Probing Enzymatic Mechanisms

Due to its unique structural features, this compound can act as an inhibitor or a substrate analogue in enzymatic studies. This allows researchers to probe the mechanisms of enzymes that interact with similar phenylpropanoic acid derivatives, providing insights into enzyme function and potential therapeutic targets .

Pharmacology: Investigating Metabolic Pathways

The compound’s trifluoromethyl group makes it a useful tool in pharmacological research to investigate metabolic pathways. Its presence can affect the metabolism of related compounds, offering a way to study the influence of fluorinated groups on drug metabolism and distribution .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can be used as a standard in chromatographic analyses. Its distinct chemical signature allows for the calibration of instruments and the accurate quantification of similar compounds in complex mixtures .

Chemical Biology: Fluorine as a Bioisostere

The compound’s fluorine atoms can act as bioisosteres, replacing hydrogen atoms in biologically active molecules to enhance their properties. This can lead to the development of new drugs with improved pharmacokinetics and reduced toxicity .

Environmental Science: Tracers for Pollution Studies

Lastly, the compound’s unique trifluoromethyl group can serve as a tracer in environmental pollution studies. Its stability and distinct chemical signature allow for tracking the distribution and degradation of pollutants in various ecosystems .

properties

IUPAC Name

3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKROQQTKYAUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408762
Record name 3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS RN

299165-24-5
Record name 3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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